Tetrabutylphosphonium 2h,2h-perfluorodecanoate
Overview
Description
Tetrabutylphosphonium 2H,2H-Perfluorodecanoate is derived from 1,1,2,2-Tetrahydroperfluorodecanol . It is applied to the formation of a barrier and self-healing coating on zinc metal materials . This compound has also been seen to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells .
Synthesis Analysis
The synthesis of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate is derived from 1,1,2,2-Tetrahydroperfluorodecanol . It is used in the formation of a barrier and self-healing coating on zinc metal materials .Molecular Structure Analysis
The molecular formula of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate is C16 H36 P . C10 H2 F17 O2 . Its molecular weight is 736.53 .Physical And Chemical Properties Analysis
The molecular weight of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate is 736.5 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 19, and a Rotatable Bond Count of 19 . Its Exact Mass is 736.2337962 g/mol , and its Monoisotopic Mass is also 736.2337962 g/mol . The Topological Polar Surface Area is 40.1 Ų , and it has a Heavy Atom Count of 46 . Its Formal Charge is 0 , and its Complexity is 741 .Scientific Research Applications
Extraction and Detection of Perfluorinated Compounds
Tetrabutylphosphonium 2h,2h-perfluorodecanoate, as part of the broader class of perfluorinated compounds, has been utilized in analytical chemistry for the extraction and detection of perfluorinated carboxylic acids from aqueous samples. A study by Villaverde-de-Sáa et al. (2012) developed a method using low-cost polymeric sorptive extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of seven perfluorinated carboxylic acids and perfluorooctane sulphonate (PFOS) in water samples. This approach highlights the advantage of using polymeric materials for cleaner and more efficient extraction of perfluorinated compounds, leveraging the ion-pairing capabilities of tetrabutylammonium derivatives for improved selectivity and sensitivity in environmental monitoring (Villaverde-de-Sáa et al., 2012).
Synthesis and Characterization of Fluoride Sources
The compound has also been explored in the context of facilitating nucleophilic fluorination reactions. Research by Seto et al. (1991) introduced anhydrous tetrabutylphosphonium hydrogen bifluoride among other derivatives as useful fluoride sources for selective nucleophilic fluorination of various organic substrates. This application underlines the compound's utility in organic synthesis, offering a versatile approach to incorporate fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Seto et al., 1991).
Impact on Phase Transition in Ionic Liquid/Water Mixtures
Furthermore, tetrabutylphosphonium derivatives have been studied for their role in phase transition phenomena in ionic liquid/water mixtures. Kohno et al. (2011) demonstrated that a mixture of tetrabutylphosphonium N-trifluoromethanesulfonyl leucine and water exhibits reversible changes between homogeneous and separated liquid-liquid phases upon bubbling with CO2 or N2 gas, as well as with slight temperature adjustments. This research provides insights into the potential applications of tetrabutylphosphonium-based compounds in the development of responsive materials for environmental and analytical applications (Kohno et al., 2011).
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBYSDABLPDJJF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38F17O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylphosphonium 2h,2h-perfluorodecanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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